molecular formula C12H10ClNO2 B1318922 Ethyl 2-chloroquinoline-6-carboxylate CAS No. 29969-56-0

Ethyl 2-chloroquinoline-6-carboxylate

Cat. No. B1318922
CAS RN: 29969-56-0
M. Wt: 235.66 g/mol
InChI Key: LDEPURZVGHLAOX-UHFFFAOYSA-N
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Description

Ethyl 2-chloroquinoline-6-carboxylate is a chemical compound with the molecular formula C12H10ClNO2 and a molecular weight of 235.66 g/mol. It is used for research and development purposes .


Synthesis Analysis

The synthesis of Ethyl 2-chloroquinoline-6-carboxylate involves several steps. Initially, ethyl-2-oxoquinoline-3-carboxylates are obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate . The 2-chloroquinoline-3-carboxylates are then obtained by the reaction with POCl3 in good yields . Another method involves the use of PEG-supported sulfonic acid to perform the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate .


Molecular Structure Analysis

The molecular structure of Ethyl 2-chloroquinoline-6-carboxylate can be analyzed using various spectroscopic techniques such as NMR, HPLC, LC-MS, and UPLC .


Chemical Reactions Analysis

Quinoline, the core structure of Ethyl 2-chloroquinoline-6-carboxylate, exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

Antioxidants play a critical role in protecting against oxidative stress, and Ethyl 2-chloroquinoline-6-carboxylate may be explored in this context. The ABTS/PP decolorization assay is a prominent method for evaluating the antioxidant capacity of compounds, including potential applications for Ethyl 2-chloroquinoline-6-carboxylate. This method involves the reaction of antioxidants with the ABTS radical cation, providing a measure of antioxidant effectiveness. Some antioxidants can form coupling adducts with ABTS, which may include derivatives of Ethyl 2-chloroquinoline-6-carboxylate, depending on their structural and chemical properties (Ilyasov et al., 2020).

Potential in Drug Development

Chloroquine and its derivatives have been extensively studied for their pharmacological properties, particularly their antimalarial effects. Ethyl 2-chloroquinoline-6-carboxylate, sharing a structural motif with chloroquine, might be explored for similar or novel therapeutic applications. Research on chloroquine-containing compounds highlights the potential for repurposing and developing new drugs based on the quinoline scaffold, suggesting a pathway for investigating Ethyl 2-chloroquinoline-6-carboxylate in drug development (Njaria et al., 2015).

Analytical Methods in Antioxidant Activity

Understanding the antioxidant activity of compounds like Ethyl 2-chloroquinoline-6-carboxylate involves sophisticated analytical techniques. A review of analytical methods used to determine antioxidant activity outlines various assays that could be applicable, including the FRAP and DPPH assays. These methods, based on electron transfer mechanisms, could provide insights into the antioxidant potential of Ethyl 2-chloroquinoline-6-carboxylate and its derivatives (Munteanu & Apetrei, 2021).

Safety And Hazards

The safety data sheet (SDS) for Ethyl 2-chloroquinoline-6-carboxylate can be viewed and downloaded for free at Echemi.com . The SDS provides information about the potential hazards of the compound and how to handle it safely.

Future Directions

The future directions for Ethyl 2-chloroquinoline-6-carboxylate could involve further exploration of its therapeutic potential. Quinoline derivatives are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . Therefore, Ethyl 2-chloroquinoline-6-carboxylate could be a potential candidate for future drug discovery and development efforts.

properties

IUPAC Name

ethyl 2-chloroquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-3-5-10-8(7-9)4-6-11(13)14-10/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEPURZVGHLAOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591183
Record name Ethyl 2-chloroquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chloroquinoline-6-carboxylate

CAS RN

29969-56-0
Record name Ethyl 2-chloroquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5.8 g (29 mmol) of ethyl quinoline-6-carboxylate was stirred in 80 ml of dichloromethane. 6.2 g of m-chloroperbenzoic acid was added to the obtained mixture under cooling with ice, and they were stirred at room temperature overnight. The mixture was washed with 10% aqueous sodium sulfite solution, saturated aqueous sodium hydrogencarbonate solution and saturated aqueous sodium chloride solution, and then dried over anhydrous magnesium sulfate. The solvent was evaporated. 70 ml of dichloromethane and 35 ml of phosphoryl chloride were added to the residue, and they were stirred at 50° C. overnight. The solvent was evaporated, and the residue was treated with dichloromethane as the extracting solvent by an ordinary method. After the purification by the silica gel chromatography (ethyl acetate/hexane), the title compound was obtained.
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6.2 g
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Synthesis routes and methods II

Procedure details

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